N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide typically involves multi-step organic synthesisCommon reagents used in these steps include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group .
Scientific Research Applications
N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyrrolidine derivatives, such as:
- N-[3-chloro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-[3-bromo-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide .
Uniqueness
What sets N-[3-fluoro-5-(pyrrolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide apart is the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to its chloro and bromo analogs .
Properties
IUPAC Name |
N-(3-fluoro-5-pyrrolidin-1-ylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O/c1-2-7-22-10-5-15(6-11-22)19(24)21-17-12-16(20)13-18(14-17)23-8-3-4-9-23/h1,12-15H,3-11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFJLTPSPSGITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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